molecular formula C14H12ClNO2 B4737099 3-chloro-4-methoxy-N-phenylbenzamide CAS No. 713498-81-8

3-chloro-4-methoxy-N-phenylbenzamide

Cat. No.: B4737099
CAS No.: 713498-81-8
M. Wt: 261.70 g/mol
InChI Key: HOIKIUBSUHYLAN-UHFFFAOYSA-N
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Description

Overview of the Benzamide (B126) Core Structure in Drug Discovery

The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide group, is a fundamental structural motif found in a vast array of biologically active compounds. wikipedia.org Its prevalence in drug discovery stems from its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets, such as proteins and enzymes. researchgate.net The amide bond is relatively stable metabolically, contributing to favorable pharmacokinetic profiles of drug candidates.

The versatility of the benzamide core allows it to serve as a scaffold for designing molecules that can target a wide range of receptors and enzymes. This has led to the development of drugs for numerous therapeutic areas. Notable examples of pharmaceuticals incorporating the benzamide structure include antipsychotics, antidepressants, and antiemetics, highlighting its significance in treating central nervous system disorders. researchgate.net The ability of the benzamide group to be readily synthesized and modified further enhances its appeal to medicinal chemists in the quest for novel therapeutic agents. mdpi.com

Significance of Substituted Benzamide Scaffolds in Bioactive Compounds

The true therapeutic potential of the benzamide core is unlocked through the strategic placement of various substituents on its phenyl rings. These substitutions profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn dictates its biological activity, target selectivity, and pharmacokinetic properties. nih.gov

Substituted benzamides are recognized as a class of bioactive compounds with great promise in medicinal chemistry. mdpi.com Research has demonstrated that differently substituted benzamides can exhibit a wide spectrum of pharmacological activities, including:

Anticancer: Certain derivatives act as histone deacetylase (HDAC) inhibitors, which are a critical class of anticancer agents. nih.govnih.gov

Neuroprotective: Substituted benzamides have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Antiviral: Specific substitution patterns have yielded compounds with potent activity against a range of viruses, including Hepatitis B Virus (HBV), HIV, and Enterovirus 71. nih.govnih.gov

Antimicrobial and Anti-inflammatory: Various derivatives have been explored for their antibacterial, antifungal, and anti-inflammatory properties. researchgate.netnanobioletters.com

The specific nature and position of the substituents are crucial for the desired biological effect. For instance, in the context of HDAC inhibitors, the presence and location of groups like chlorine or nitro can significantly impact anti-proliferative activity. nih.govresearchgate.net Similarly, fluorine substitution has been shown to enhance binding affinity to certain targets. nih.gov

Substituted Benzamide Derivative Type Target/Activity Example Research Finding Reference
Histone Deacetylase (HDAC) InhibitorsCancerModification of the Entinostat (MS-275) structure led to compounds with improved anti-proliferative activities against various cancer cell lines. nih.gov
Acetylcholinesterase (AChE) InhibitorsAlzheimer's DiseaseN,N′-(1,4-phenylene)bis(3-methoxybenzamide) showed potent inhibition of AChE. mdpi.com
Antiviral AgentsHepatitis B Virus (HBV)N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was identified as an active inhibitor of wild-type and drug-resistant HBV. nih.gov
Antiparasitic AgentsKinetoplastid ParasitesN-phenylbenzamide derivatives have been developed as DNA minor groove binders targeting parasites like Trypanosoma brucei. nih.govacs.org
Pesticidal AgentsFungi and Mosquito LarvaeBenzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showed good fungicidal and larvicidal activities. mdpi.com

Historical Context and Evolution of N-Phenylbenzamide Derivatives in Research

The exploration of N-phenylbenzamide derivatives has evolved significantly over the years, driven by the continuous search for new therapeutic agents. Early research into this class laid the groundwork for the development of a diverse range of bioactive molecules.

A notable area of evolution has been in the field of antiviral research. Scientists have described series of N-phenylbenzamide derivatives that demonstrate broad-spectrum antiviral effects against HIV, HCV, and EV71. nih.govnih.gov This line of research led to the discovery that these compounds could increase intracellular levels of A3G, a protein known to inhibit viral replication. This mechanism was further explored in the context of HBV, leading to the identification of novel derivatives with anti-HBV activity. nih.gov

In a different therapeutic direction, a class of N-phenylbenzamide compounds known as ampakines, derived from the nootropic drug aniracetam, were developed as positive allosteric modulators of AMPA receptors in the brain. mdpi.com These compounds, often featuring a benzoylpiperidine or benzoylpyrrolidine core, have shown potential in treating neurodegenerative disorders and cognitive impairment. mdpi.com

Properties

IUPAC Name

3-chloro-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIKIUBSUHYLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713498-81-8
Record name 3-CHLORO-4-METHOXY-N-PHENYLBENZAMIDE
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Synthetic Methodologies and Chemical Derivatization Strategies for 3 Chloro 4 Methoxy N Phenylbenzamide

Established Synthetic Pathways for N-Phenylbenzamide Core Structures

The formation of the N-phenylbenzamide scaffold is a cornerstone of organic synthesis, with several reliable methods available. These can be broadly categorized into amide coupling reactions and regioselective approaches that build the molecule from specifically functionalized precursors.

Amide Coupling Reactions

The most common and versatile method for constructing the amide bond in N-phenylbenzamides is through the coupling of a benzoic acid derivative with an aniline (B41778) derivative. nih.govlibretexts.org This reaction typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. libretexts.org

A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages. Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. organicchemistrytutor.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents, often used for more challenging couplings, such as those involving sterically hindered or electron-deficient anilines. quora.com

Acid Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with the aniline to form the amide. nih.gov This method is robust but can be harsh and may not be suitable for sensitive substrates.

The choice of coupling reagent and reaction conditions (solvent, temperature, and base) is crucial for achieving high yields and purity. quora.com

Regioselective Synthesis Approaches

The synthesis of a specifically substituted N-phenylbenzamide like 3-chloro-4-methoxy-N-phenylbenzamide is fundamentally a regioselective process. The strategy hinges on starting with precursors where the chloro and methoxy (B1213986) groups are already positioned correctly on the benzoic acid moiety and then forming the amide bond with aniline.

A plausible and efficient synthetic route involves the reaction of 3-chloro-4-methoxybenzoic acid with aniline. nih.gov This approach ensures that the substitution pattern on the benzoyl portion of the final molecule is unambiguously established from the outset. The key challenge then becomes the efficient synthesis of the 3-chloro-4-methoxybenzoic acid precursor itself.

Design of Precursors and Selection of Reactants

The successful synthesis of this compound is critically dependent on the availability and synthesis of appropriately functionalized starting materials.

Functionalized Benzoic Acid Derivatives

The synthesis of 3-chloro-4-methoxybenzoic acid can be approached in a few ways, primarily relying on the directing effects of the substituents on the benzene (B151609) ring during electrophilic aromatic substitution.

Starting from 4-methoxybenzoic acid (p-anisic acid): The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. ualberta.ca The carboxylic acid group (-COOH) is a deactivating group and a meta-director. In an electrophilic substitution reaction on 4-methoxybenzoic acid, the powerful activating effect of the methoxy group will dominate. Therefore, chlorination of 4-methoxybenzoic acid would be expected to direct the incoming chloro substituent to the position ortho to the methoxy group, which is position 3, yielding the desired 3-chloro-4-methoxybenzoic acid.

Starting from 3-chlorobenzoic acid: The chloro group is a deactivating group but is also an ortho-, para-director due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. ualberta.ca The carboxylic acid is a meta-director. To introduce a methoxy group, a nucleophilic aromatic substitution would be less straightforward. A more likely route would be to start with a precursor that allows for the introduction of the methoxy group, such as 3-chloro-4-hydroxybenzoic acid, followed by methylation of the hydroxyl group.

A patented method for a related compound starts with 3-nitro-4-chlorobenzoic acid, where the nitro and chloro groups are already in the desired positions relative to the carboxylic acid. nih.gov This highlights the strategy of using readily available, appropriately substituted starting materials.

Substituted Aniline Moieties for N-Phenyl Functionalization

For the synthesis of this compound, the required amine is aniline . Aniline is a readily available and inexpensive starting material. In cases where substituted N-phenyl groups are desired, the corresponding substituted aniline would be used. The reactivity of the aniline can be influenced by substituents on its aromatic ring. Electron-donating groups increase its nucleophilicity, while electron-withdrawing groups decrease it, which can affect the conditions required for the amide coupling reaction. quora.com

Strategies for Methoxy Group Incorporation

As discussed in the synthesis of the benzoic acid precursor, the methoxy group is typically introduced early in the synthetic sequence. This can be achieved through:

Direct Methoxylation: While possible, direct methoxylation of a pre-existing chlorinated benzoic acid can be challenging and may lead to mixtures of isomers.

Starting with a Methoxy-Substituted Precursor: A more common and regioselective approach is to start with a compound that already contains the methoxy group in the desired position, such as 4-methoxybenzoic acid. ualberta.ca

Methylation of a Hydroxyl Group: If a hydroxybenzoic acid derivative is available with the correct substitution pattern (e.g., 3-chloro-4-hydroxybenzoic acid), the methoxy group can be introduced by methylation, for example, using dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

A documented synthesis of a related compound, 3-amino-4-methoxy-N-phenylbenzamide, starts from 3-nitro-4-chlorobenzoic acid and introduces the methoxy group via a nucleophilic substitution of the chloro group with sodium methoxide, followed by reduction of the nitro group. nih.gov This demonstrates a viable strategy for incorporating the methoxy group at a specific position.

Interactive Data Tables

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationClassKey Features
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideEffective, but produces a urea (B33335) byproduct that can be difficult to remove.
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideEDC or EDACCarbodiimideWater-soluble byproduct, simplifying workup.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUUronium SaltHigh efficiency, often used in peptide synthesis.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltVery effective but produces a carcinogenic byproduct.
Thionyl chlorideSOCl₂Acid Halogenating AgentForms highly reactive acyl chlorides, harsh conditions.

Table 2: Key Reactants for the Synthesis of this compound

Compound NameStructureRole in Synthesis
3-chloro-4-methoxybenzoic acid3-chloro-4-methoxybenzoic acid StructureCarboxylic acid precursor
AnilineAniline StructureAmine precursor
Thionyl chlorideSOCl₂Activating agent (for acid chloride formation)
N,N'-DiisopropylcarbodiimideDICCoupling reagent

Catalytic Systems in N-Phenylbenzamide Synthesis

The formation of the amide bond in N-phenylbenzamides can be efficiently achieved through various transition metal-catalyzed cross-coupling reactions. These methods offer significant advantages over classical condensation approaches, often providing higher yields and greater functional group tolerance under milder reaction conditions.

Copper-Catalyzed C-N Bond Formation

Copper catalysis is a well-established and powerful tool for the construction of carbon-nitrogen bonds, a key step in the synthesis of N-phenylbenzamides. The Ullmann condensation, a classical example, involves the coupling of an aryl halide with an amine in the presence of a stoichiometric amount of copper. More contemporary methods utilize catalytic amounts of copper, often in conjunction with ligands, to facilitate the reaction between a carboxylic acid derivative and an amine.

For the synthesis of a molecule like this compound, a common approach involves the reaction of 3-chloro-4-methoxybenzoic acid or its activated form (e.g., acyl chloride) with aniline. Copper catalysts, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), can promote this transformation. The use of ligands, such as 1,10-phenanthroline, can enhance the efficiency of these catalytic systems. These reactions are often carried out in solvents like ethanol (B145695) or dimethylformamide (DMF) and may require the presence of a base to neutralize the acid byproduct.

A notable advantage of some copper-catalyzed systems is their ability to proceed without the need for strong bases or other additives, and they can tolerate a wide range of functional groups on both the benzoic acid and aniline components. nih.gov

Catalyst SystemReactantsConditionsProductRef.
Cu/Cu₂O2-halobenzoic acids, amines2-ethoxyethanol, heatN-aryl anthranilic acids nih.gov
CuIN-aryl amides, arylboronic acidsBase, solventN,N-diaryl amides organic-chemistry.org
Cu₂OIndole-2-carboxylic acids, aryl halidesSolvent, heatN-aryl indoles organic-chemistry.org

Other Transition Metal Catalysis Approaches

Besides copper, other transition metals, particularly palladium, have been extensively used for the synthesis of N-phenylbenzamides. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand.

For the synthesis of this compound, this could involve the coupling of 3-chloro-4-methoxy-bromobenzene with benzamide (B126) or aniline with 3-chloro-4-methoxybenzoyl chloride under palladium catalysis. The choice of ligand is crucial for the success of these reactions, with biaryl phosphines often being highly effective. alevelh2chemistry.com

Rhodium catalysts have also been explored for C-H activation/amination reactions, which can provide alternative routes to N-phenylbenzamides. mdpi.com These methods involve the direct functionalization of a C-H bond, offering a more atom-economical approach.

Metal CatalystReaction TypeReactantsKey FeaturesRef.
PalladiumBuchwald-Hartwig AminationAryl halide/triflate, Amine/AmideHigh efficiency, broad scope alevelh2chemistry.com
PalladiumCarbonylative AminationAryl halide, Amine, COForms amide bond in one step nih.gov
RhodiumC-H Activation/AminationArene, Amine sourceAtom-economical C-N bond formation mdpi.com

Atom-Economical and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of N-phenylbenzamide synthesis, this translates to developing methods with high atom economy, using less hazardous reagents and solvents, and minimizing waste generation. nih.govnih.gov

Traditional amide synthesis often involves the use of stoichiometric coupling reagents, such as carbodiimides (e.g., DCC, EDC) or activating agents like thionyl chloride, which generate significant amounts of byproducts. masterorganicchemistry.comresearchgate.net This leads to poor atom economy and a high process mass intensity (PMI), a metric that quantifies the amount of waste produced relative to the desired product. nih.gov

Catalytic direct amidation, where a carboxylic acid and an amine are directly coupled with the elimination of only water, represents an ideal green approach. masterorganicchemistry.com Boric acid has been shown to be an effective catalyst for such direct amidations. masterorganicchemistry.com Another strategy is the use of catalytic transamidation, where an existing amide exchanges its amine component. nih.gov

Oxidative amidation of alcohols or aldehydes offers another atom-efficient route, with the only stoichiometric byproduct often being water or hydrogen. nih.gov Furthermore, electrosynthesis is emerging as a green alternative, avoiding the need for chemical oxidants or reductants. organic-chemistry.orgnih.gov

Key Green Chemistry Metrics in Amide Synthesis:

MetricDescriptionFavorable Value
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%High
Process Mass Intensity (PMI) Total mass in a process / Mass of productLow
E-Factor Total waste (kg) / Product (kg)Low

Strategies for Derivatization and Structural Diversification

Once the this compound scaffold is synthesized, further structural modifications can be carried out to explore structure-activity relationships for various applications.

Introduction of Additional Halogen Substituents

The introduction of additional halogen atoms onto the aromatic rings of this compound can significantly influence its properties. Electrophilic aromatic halogenation is a common method for this purpose. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

In the case of the benzoyl ring of this compound, the methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, but also ortho-, para-directing group. The powerful activating effect of the methoxy group will likely dominate, directing incoming electrophiles (e.g., Br⁺, Cl⁺) to the positions ortho to it. Given that one of the ortho positions is already occupied by the chloro group, the primary site of halogenation would be expected at the C5 position.

For the N-phenyl ring, the amide group (-NHCO-) is an activating, ortho-, para-directing group. Therefore, halogenation would be expected to occur at the ortho and para positions of this ring.

Various halogenating agents can be employed, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively, often in the presence of a catalyst. nih.gov Palladium-catalyzed C-H halogenation offers a more controlled and regioselective method for introducing halogens. nih.gov

Halogenation MethodReagentsExpected Regioselectivity on Benzoyl RingRef.
Electrophilic BrominationNBS, catalystC5 position nih.gov
Electrophilic ChlorinationNCS, catalystC5 position nih.gov
Pd-catalyzed C-H HalogenationPd(OAc)₂, N-halosuccinimidePotentially specific C-H bond nih.gov

Alkylation and Arylation of the Amide Nitrogen

The amide nitrogen of this compound can be functionalized through alkylation or arylation to generate tertiary amides. This modification can impact the molecule's conformation and hydrogen bonding capabilities.

N-Alkylation: The N-alkylation of secondary amides typically requires a strong base to deprotonate the amide nitrogen, making it nucleophilic enough to react with an alkyl halide. nih.gov Common bases used include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). nih.gov Phase-transfer catalysis can also facilitate this reaction under milder conditions. nih.gov More recently, catalytic methods for the N-alkylation of amides with alcohols have been developed, offering a greener alternative to the use of alkyl halides. nih.gov These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the amide, followed by reduction. nih.gov

N-Arylation: The N-arylation of amides is more challenging but can be achieved using transition metal-catalyzed cross-coupling reactions, similar to those used for the primary synthesis. Copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) reactions are the most common methods for forming the N-aryl bond. These reactions typically couple the amide with an aryl halide or a boronic acid. Nickel-catalyzed methods have also emerged as a powerful tool for amide N-arylation. researchgate.netnih.gov

DerivatizationReagentsCatalyst (if applicable)Product TypeRef.
N-AlkylationAlkyl halide, strong base-Tertiary amide nih.gov
N-AlkylationAlcoholCobalt or Ruthenium nanoparticlesTertiary amide nih.gov
N-ArylationAryl halideCopper or PalladiumTertiary amide organic-chemistry.orgalevelh2chemistry.com
N-ArylationArylboronic acidCopperTertiary amide organic-chemistry.org

Modifications to the Benzoyl Ring

A key strategy involves the manipulation of substituents on the benzoic acid precursor. For instance, starting with 3-amino-4-methoxybenzoic acid, an alkylation reaction can be performed. The synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) was achieved by first alkylating the 3-amino group of 3-amino-4-methoxybenzoic acid with dimethyl sulphate to yield an intermediate, which was then coupled with 4-chloroaniline. nih.gov This demonstrates a method for introducing small alkylamino groups onto the benzoyl ring.

Another significant modification strategy is halogenation. The synthesis of rafoxanide, a complex salicylanilide (B1680751), illustrates a method for introducing iodine atoms to the benzoyl ring. nih.gov In this multi-step synthesis, a salicylic (B10762653) acid derivative is iodinated using iodine in the presence of hydrogen peroxide. nih.gov Although the starting material is not 3-chloro-4-methoxybenzoic acid, the methodology for halogenating a phenolic benzoyl precursor is a relevant derivatization strategy.

These examples highlight that modifications to the benzoyl ring are typically achieved by using a pre-functionalized benzoic acid derivative, which is then activated and reacted with an appropriate aniline to form the final benzamide product.

Table 1: Examples of Benzoyl Ring Modifications on N-Phenylbenzamide Scaffolds

Compound Name Modification on Benzoyl Ring Synthetic Precursor Reference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide Introduction of a methylamino group at the C3 position 3-amino-4-methoxybenzoic acid nih.gov

Modifications to the N-Phenyl Ring

The N-phenyl ring of this compound is a common site for derivatization. The standard synthesis of these analogs involves the condensation reaction between 3-chloro-4-methoxybenzoyl chloride (or the corresponding carboxylic acid activated with a coupling agent) and a substituted aniline. This approach allows for the incorporation of a wide variety of functional groups onto the N-phenyl moiety, depending on the availability of the aniline starting material.

A range of commercially available derivatives showcases the feasibility of these modifications. For example, compounds such as 3-chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide and 3-chloro-4-methoxy-N-(4-methoxybenzyl)benzamide illustrate the introduction of both electron-withdrawing groups and larger benzyl (B1604629) substituents. sigmaaldrich.comsigmaaldrich.com

Research studies have also synthesized and characterized various derivatives. The synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide involved the condensation of a modified benzoic acid with 4-chloroaniline, highlighting the use of halogenated anilines. nih.gov The presence of a meta-chloro group on the benzoyl ring has been shown to position itself syn to the carbonyl group in the solid state, with the two aromatic rings adopting a significantly twisted conformation relative to each other. nih.govnih.gov This fundamental structural information is crucial for designing new derivatives with specific conformational preferences.

The derivatization of the N-phenyl ring is a key strategy for modulating the physicochemical and biological properties of the N-phenylbenzamide scaffold.

Table 2: Examples of N-Phenyl Ring Modifications

Compound Name Substituent on N-Phenyl Ring Reference
3-chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide 2-(Trifluoromethyl) sigmaaldrich.com
3-chloro-4-methoxy-N-(4-methoxybenzyl)benzamide 4-Methoxybenzyl sigmaaldrich.com
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide 4-Chloro nih.gov

Incorporation of Heterocyclic Moieties (e.g., imidazole, pyrazolone, morpholine)

The introduction of heterocyclic moieties into the N-phenylbenzamide structure represents a significant synthetic strategy for creating novel derivatives. These heterocycles can be appended to the core structure or integrated within it, often leading to compounds with distinct three-dimensional shapes and properties.

Imidazole: A series of novel imidazole-based N-phenylbenzamide derivatives has been synthesized using an efficient one-pot, three-component reaction. nih.gov This atom-economical approach involves reacting an anhydride, an aniline, and 2,3-diaminomaleonitrile to generate derivatives in good yields and short reaction times. nih.gov For instance, reacting phthalic anhydride, aniline, and 2,3-diaminomaleonitrile produces 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide. nih.gov This methodology provides a direct route to incorporate a dicyano-imidazole moiety.

Morpholine (B109124): Morpholine is another heterocycle that has been successfully incorporated into related scaffolds. One synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. For example, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide was synthesized by reacting a 4-chloroquinoline (B167314) derivative with morpholine in the presence of a base like potassium carbonate. mdpi.com Another complex derivative, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, features a morpholine ring attached via a propoxy linker to the quinazoline (B50416) core. nih.gov These syntheses demonstrate that the morpholine ring can be introduced through various synthetic techniques, often as a terminal step in the reaction sequence.

Pyrazolone: Pyrazolone derivatives are another important class of heterocycles. While direct attachment to the this compound scaffold is less commonly reported, synthetic strategies for related structures are known. For example, a direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline (B193440) using NaBH4/I2 as a reducing agent yields a secondary amine linking the pyrazole (B372694) and aniline moieties. researchgate.net This highlights a potential strategy for linking pre-formed heterocyclic aldehydes to an aniline that could then be acylated to form the final benzamide.

Table 3: Examples of Incorporated Heterocyclic Moieties

Heterocycle Synthetic Strategy Resulting Compound Class Reference
Imidazole One-pot three-component reaction Imidazole-based N-phenylbenzamides nih.gov
Morpholine Nucleophilic aromatic substitution (SNAr) Morpholino-substituted quinolinyl benzamides mdpi.com
Morpholine Alkylation with a morpholino-containing alkyl halide Morpholinopropoxy-substituted quinazolines nih.govgoogle.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-chloro-4-methoxy-N-phenylbenzamide. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the different electronic environments of the protons. A key feature is the amide proton (N-H), which is expected to appear as a broad singlet in the downfield region, typically between 8.0 and 10.0 ppm, due to its acidic nature and potential for hydrogen bonding.

The protons on the N-phenyl ring are anticipated to show a characteristic pattern. The two ortho-protons (H-2'/H-6') would likely appear as a doublet around 7.6 ppm, while the two meta-protons (H-3'/H-5') and the para-proton (H-4') would resonate further upfield, between 7.1 and 7.4 ppm, as multiplets.

On the 3-chloro-4-methoxybenzoyl fragment, the methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet around 3.9 ppm. The aromatic protons on this ring will exhibit specific splitting patterns due to their positions relative to the chloro and methoxy substituents. H-5 is expected to be a doublet, H-2 a doublet of doublets, and H-6 a doublet, with their precise shifts influenced by the combined electronic effects of the substituents.

Predicted ¹H NMR Data for this compound Data is predicted based on analysis of related structures.

Proton AssignmentPredicted Chemical Shift (ppm)Splitting PatternIntegration
N-H~8.5Broad Singlet1H
H-2' / H-6' (N-phenyl)~7.6Doublet2H
H-3' / H-5' (N-phenyl)~7.3Triplet2H
H-4' (N-phenyl)~7.1Triplet1H
H-2 (Benzoyl)~7.9Doublet1H
H-5 (Benzoyl)~7.0Doublet1H
H-6 (Benzoyl)~7.8Doublet of Doublets1H
-OCH₃~3.9Singlet3H

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For this compound, a total of 12 distinct signals are expected in the aromatic region, plus one for the methoxy carbon and one for the carbonyl carbon.

The carbonyl carbon (C=O) of the amide is the most deshielded, predicted to appear around 165 ppm. The carbon attached to the methoxy group (C-4) would be found at approximately 157 ppm, while the carbon bearing the chlorine atom (C-3) is expected around 125 ppm. The methoxy carbon itself (-OCH₃) will be observed in the upfield region, typically near 56 ppm. The carbons of the N-phenyl ring will resonate in the 120-140 ppm range, with their exact shifts determined by their position relative to the amide linkage.

Predicted ¹³C NMR Data for this compound Data is predicted based on analysis of related structures such as 4-chloro-N-phenylbenzamide and 4-methoxy-N-phenylbenzamide. rsc.org

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~165.0
C-4 (C-OCH₃)~157.0
C-1' (N-phenyl)~138.0
C-1 (Benzoyl)~128.0
C-3 (C-Cl)~125.5
C-2, C-5, C-6 (Benzoyl)112.0 - 130.0
C-2'/C-6', C-3'/C-5', C-4' (N-phenyl)120.0 - 129.0
-OCH₃~56.3

While specific 2D NMR data for this compound is not available in the reviewed literature, the application of these techniques is standard for structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks within the same spin system. It would confirm the connectivity between adjacent aromatic protons on both the phenyl and benzoyl rings, for example, showing a correlation between H-5 and H-6 on the benzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal, such as linking the methoxy proton signal at ~3.9 ppm to the methoxy carbon signal at ~56.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring (C-1'), confirming the amide linkage. Correlations from the methoxy protons (-OCH₃) to the C-4 carbon would also be expected.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of different bonds. The most prominent bands expected for this molecule include a sharp, intense absorption for the amide carbonyl (C=O) stretch and a distinct band for the amide N-H stretch.

Characteristic IR Absorption Bands for this compound Data is predicted based on characteristic group frequencies and spectra of related compounds like 4-methoxybenzamide. nih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchAmide~3300
Aromatic C-H StretchAryl Rings3100 - 3000
Aliphatic C-H StretchMethoxy (-OCH₃)2950 - 2850
C=O Stretch (Amide I)Amide~1650
C=C StretchAryl Rings1600 - 1450
N-H Bend (Amide II)Amide~1540
C-O-C Asymmetric StretchAryl Ether~1250
C-O-C Symmetric StretchAryl Ether~1025
C-Cl StretchAryl Halide~800 - 600

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₄H₁₂ClNO₂. uni.luchemspider.com

HRMS analysis would confirm this formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of accuracy (typically within 5 ppm). The predicted monoisotopic mass for the neutral molecule is 261.05566 Da. uni.lu The technique can also identify characteristic adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Predicted HRMS Data for this compound Data sourced from PubChemLite database predictions. uni.lu

AdductMolecular FormulaPredicted m/z
[M+H]⁺C₁₄H₁₃ClNO₂⁺262.06294
[M+Na]⁺C₁₄H₁₂ClNaN₂⁺284.04488
[M+K]⁺C₁₄H₁₂ClKNO₂⁺300.01882
[M-H]⁻C₁₄H₁₁ClNO₂⁻260.04838

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related compounds allows for a detailed prediction of its solid-state characteristics. X-ray crystallography of single crystals would reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Based on structures of similar benzanilides, such as N-(4-methoxyphenyl)benzamide, the molecule is not expected to be planar. iucr.org A significant dihedral angle, likely between 50° and 70°, would exist between the planes of the two aromatic rings. The central amide group itself would also be twisted relative to both rings.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential in the synthesis and analysis of this compound, serving dual purposes: assessing the purity of the final product and isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of N-phenylbenzamide derivatives, while column chromatography is frequently employed for purification. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive analytical technique used to separate, identify, and quantify components in a mixture. For N-phenylbenzamide derivatives, a reverse-phase HPLC method is typically effective for purity analysis. The purity of the compound is determined by integrating the area of the detected peaks, with the main peak corresponding to this compound. The presence of other peaks would indicate impurities. A typical set of parameters for analyzing related benzamide (B126) compounds involves using a C18 column with a methanol-water mobile phase and UV detection. nih.gov

A representative HPLC method for the analysis of a compound structurally similar to this compound is detailed below. nih.gov

Table 1: Representative HPLC Parameters for Analysis of N-Phenylbenzamide Derivatives

Parameter Condition
Instrument Agilent Technologies 1200 Series or equivalent
Column Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Column Chromatography

For the isolation and purification of this compound on a preparative scale, column chromatography is a standard and effective method. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase. In the purification of benzamide and salicylanilide (B1680751) derivatives, silica (B1680970) gel is commonly used as the stationary phase. rsc.orgnih.gov The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. A common mobile phase for compounds of this type is a mixture of ethyl acetate (B1210297) (EtOAc) and hexanes. rsc.orgnih.gov The polarity of the eluent is optimized to achieve efficient separation of the desired product from unreacted starting materials and by-products. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure compound, which are then combined and concentrated to yield the purified this compound. rsc.org

Mechanistic Investigations of Biological Activities

Anticancer Activity Mechanisms

Derivatives based on the N-phenylbenzamide structure have demonstrated a range of anticancer activities through several distinct mechanisms, including the disruption of the cell cycle, induction of programmed cell death (apoptosis), and modulation of key proteins involved in cancer progression.

Cell Cycle Regulation and Arrest Induction

A key mechanism by which N-phenylbenzamide derivatives exert their anticancer effects is by interfering with the normal progression of the cell cycle, leading to arrest at specific checkpoints. This halt prevents cancer cells from dividing and proliferating.

One notable derivative, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17) , has been shown to inhibit the proliferation of CaSki cervical cancer cells by inducing cell cycle arrest at the G0/G1 phase, particularly at non-toxic concentrations. nih.govnih.gov This arrest is a direct consequence of the compound's ability to modulate the expression of proteins that control the G1 checkpoint. nih.gov Similarly, studies on other related benzamide (B126) structures, such as 3-chloroprocainamide (3CPA), have demonstrated the induction of a G2/M cell cycle block in murine pre-B lymphoma cells (70Z/3).

Other research into different benzamide derivatives has revealed similar capabilities. For instance, certain 4-methylbenzamide (B193301) derivatives containing purine (B94841) structures were found to dose-dependently induce cell cycle arrest at the G2/M phase in oral cancer cells (OKP-GS). This prevents the cells from entering mitosis and undergoing cell division. Furthermore, a novel 2,4-Dinitrobenzenesulfonamide derivative, S1, also induced G2/M arrest in K562 leukemia cells, while causing a G0/G1 phase blockade in Jurkat leukemia cells, highlighting that the specific phase of arrest can be cell-line dependent. google.com

Interactive Table: Cell Cycle Arrest Induced by Benzamide Derivatives

Compound/Derivative ClassCell Line(s)Effect
3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17)CaSki (Cervical Cancer)G0/G1 Arrest
3-chloroprocainamide (3CPA)70Z/3 (Murine Lymphoma)G2/M Arrest
4-Methylbenzamide-Purine DerivativesOKP-GS (Oral Cancer)G2/M Arrest
2,4-Dinitrobenzenesulfonamide S1K562 (Leukemia)G2/M Arrest
2,4-Dinitrobenzenesulfonamide S1Jurkat (Leukemia)G0/G1 Arrest

Apoptosis Induction Pathways

Beyond halting the cell cycle, N-phenylbenzamide derivatives can actively induce apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins.

The induction of apoptosis often involves the intrinsic, or mitochondrial, pathway. This pathway is controlled by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and Bcl-xL, and pro-apoptotic members like Bax and Bak. nih.govnih.gov The ratio of these proteins is critical in determining a cell's fate. scbt.com An increase in the Bax/Bcl-2 ratio can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. nih.gov This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, which ultimately dismantle the cell. rndsystems.com

Interactive Table: Key Proteins Modulated in Apoptosis by Benzamide Derivatives

ProteinFunctionModulation by Derivatives
p53Tumor suppressor, apoptosis activatorUpregulated by L17 nih.govnih.gov
Bcl-2Anti-apoptoticRatio with Bax is critical scbt.com
BaxPro-apoptoticRatio with Bcl-2 is critical scbt.com
Caspase-9Initiator caspase (intrinsic pathway)Activated following cytochrome c release rndsystems.com
Caspase-3Executioner caspaseActivated in K562 cells by derivative S1 google.com
SurvivinInhibitor of apoptosisReduced in Jurkat cells by derivative S1 google.com

Modulation of Oncogene Expression (e.g., HPV E6/E7)

A targeted mechanism for certain N-phenylbenzamide derivatives is the suppression of specific viral oncogenes that drive cancer development. This is particularly relevant in virus-associated cancers like human papillomavirus (HPV)-induced cervical cancer.

The oncoproteins E6 and E7 of high-risk HPV types are the primary drivers for the development and maintenance of cervical cancer. nih.gov The N-phenylbenzamide derivative 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17) has been identified as an active inhibitor of these crucial oncoproteins. nih.govirbbarcelona.org Research has shown that L17 significantly reduces the mRNA and protein levels of HPV16 E6 and E7. nih.govnih.gov This reduction is achieved, at least in part, by enhancing the degradation of the E6 and E7 mRNA transcripts. nih.gov

The suppression of E6 and E7 has significant downstream effects. The E6 protein typically targets the tumor suppressor p53 for degradation, while E7 targets the retinoblastoma protein (Rb). By inhibiting E6 and E7, L17 leads to the restoration and up-regulation of p53 and Rb protein levels. nih.govnih.gov The stabilization of these tumor suppressors is a key factor in the induction of G0/G1 cell cycle arrest observed with L17 treatment. nih.gov

Enzyme Inhibition Studies (e.g., IKKβ, EGFR)

The anticancer activity of N-phenylbenzamide derivatives also extends to the inhibition of key enzymes involved in cancer cell signaling pathways. The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overactive, can lead to uncontrolled cell growth and proliferation. Several N-phenylbenzamide-related structures have been evaluated as EGFR inhibitors.

For example, a series of pyrazolo[3,4-d]pyrimidine derivatives showed good inhibitory activity against the EGFR tyrosine kinase (EGFR-TK). Similarly, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to be potent EGFR inhibitors, with activity comparable to the known drug erlotinib. These compounds were shown to suppress cell cycle progression and induce apoptosis by targeting the EGFR kinase. While these are not direct 3-chloro-4-methoxy-N-phenylbenzamide analogues, they highlight the potential of the broader benzamide class to target this critical oncogenic enzyme.

Information regarding the inhibition of IκB kinase β (IKKβ) by this compound or its direct derivatives is not prominent in the available literature. IKKβ is a key enzyme in the NF-κB signaling pathway, which is crucial for inflammation and cell survival. rndsystems.com While many IKKβ inhibitors have been developed to treat inflammatory conditions and cancer, specific studies linking this activity to the N-phenylbenzamide class discussed here are limited.

DNA Intercalation and Interaction Studies

Some N-phenylbenzamide derivatives exert their biological effects by directly interacting with DNA. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

One major mode of interaction is the binding to the minor groove of the DNA double helix, particularly in AT-rich regions. irbbarcelona.org Studies on N-phenylbenzamide bisguanidines have confirmed their binding to AT-rich DNA through surface plasmon resonance (SPR) experiments. irbbarcelona.org This mode of binding is distinct from classical intercalation, where a molecule inserts itself between the base pairs of the DNA. Instead, minor groove binders fit within the groove on the exterior of the DNA helix. Such interactions can interfere with the binding of essential DNA-binding proteins, like transcription factors, thereby disrupting normal cellular processes.

Antiviral Activity Mechanisms

The N-phenylbenzamide scaffold has given rise to derivatives with broad-spectrum antiviral activity, acting against a range of viruses through diverse mechanisms.

The derivative 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17) demonstrates antiviral activity against HPV by suppressing the expression of the viral E6 and E7 oncogenes, as detailed in the anticancer section. nih.govnih.gov

Another derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , has been identified as a potent inhibitor of the Hepatitis B virus (HBV), including drug-resistant strains. nih.gov The primary antiviral mechanism of IMB-0523 and other related N-phenylbenzamide derivatives against viruses like HIV-1, HCV, and EV71 appears to be the upregulation of the host antiviral protein APOBEC3G (A3G). nih.gov A3G is a cytidine (B196190) deaminase that can restrict viral replication. In the case of HBV, A3G is known to inhibit HBV DNA replication through a deaminase-independent mechanism. nih.gov IMB-0523 treatment was shown to increase the intracellular levels of A3G protein in a concentration-dependent manner. nih.gov

Furthermore, other N-phenylbenzamide derivatives have been developed as inhibitors of Enterovirus 71 (EV 71). Research on compounds like CL212 and CL213, which are N-phenyl benzamides, suggests they act directly on the virus particle. These compounds are most effective when pre-incubated with the virus before infection, indicating they bind to the virion, likely to the hydrophobic pocket within the viral capsid, thereby stabilizing it and preventing the conformational changes necessary for uncoating and releasing the viral genome into the host cell.

Modulation of Host Antiviral Factors (e.g., APOBEC3G)

A key mechanism underlying the antiviral activity of N-phenylbenzamide derivatives is the modulation of host antiviral factors, particularly the Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G). Studies have shown that certain N-phenylbenzamide derivatives can increase the intracellular levels of A3G, a potent host cytidine deaminase that restricts the replication of various viruses. nih.govtandfonline.com

For instance, the N-phenylbenzamide derivative IMB-0523, identified as N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, demonstrated an ability to increase the protein levels of A3G in a dose-dependent manner in HepG2.2.15 cells. nih.gov This upregulation of A3G is proposed as a primary antiviral mechanism against hepatitis B virus (HBV), human immunodeficiency virus type 1 (HIV-1), hepatitis C virus (HCV), and enterovirus 71 (EV71). nih.govtandfonline.com The antiviral protein A3G can inhibit HBV DNA replication through a deaminase-independent mechanism, which involves direct binding to the HBV core protein and subsequent packaging into HBV nucleocapsids. nih.gov

Inhibition of Viral Replication Processes (e.g., HBV, HIV-1, HCV, EV71)

Derivatives of N-phenylbenzamide have demonstrated significant inhibitory effects on the replication of a broad spectrum of viruses. This activity is largely attributed to the aforementioned modulation of host factors like A3G. nih.govtandfonline.com

A notable example is the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), which has shown potent anti-HBV activity. Research indicates that IMB-0523 is a more effective inhibitor of both wild-type and drug-resistant strains of HBV compared to the established antiviral drug lamivudine. tandfonline.com The antiviral efficacy of IMB-0523 against HBV is directly linked to its ability to elevate intracellular levels of A3G. nih.govtandfonline.com

The antiviral spectrum of N-phenylbenzamide derivatives extends to other significant human pathogens. Previous reports have highlighted their broad-spectrum antiviral effects against HIV-1, HCV, and EV71, with the increase in intracellular A3G levels being a common mechanistic thread. nih.govtandfonline.com Enterovirus A71 (EV-A71), a major cause of hand, foot, and mouth disease, can lead to severe neurological complications, and currently has no approved antiviral treatment, making the development of new antiviral agents a priority. nih.gov

Table 1: In Vitro Anti-HBV Activity of IMB-0523

CompoundTargetIC₅₀ (µM)
IMB-0523Wild-type HBV1.99
IMB-0523Drug-resistant HBV3.30
LamivudineWild-type HBV7.37
LamivudineDrug-resistant HBV>440

Data sourced from a 2020 study on the anti-HBV activity of IMB-0523. tandfonline.com

Interference with Viral Oncogenesis (e.g., Human Papillomavirus)

Research has also explored the potential of N-phenylbenzamide derivatives to interfere with the processes of viral oncogenesis, particularly in the context of Human Papillomavirus (HPV). HPV oncoproteins E6 and E7 are the primary drivers for the development and maintenance of cervical cancer. nih.gov

A study on the N-phenylbenzamide derivative, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17), demonstrated its ability to inhibit the expression of HPV16 E6 and E7 oncogenes in cervical cancer cells. The findings indicated that L17 significantly reduced both the mRNA and protein levels of these viral oncoproteins. This suppression of E6 and E7 expression led to an upregulation of the tumor suppressor proteins p53 and Rb, which in turn induced cell cycle arrest at the G0/G1 phase in CaSki cells. These results suggest that by targeting viral oncogene expression, compounds like L17 could be potential candidates for the prevention and treatment of HPV-associated cervical cancers. nih.gov

Anti-inflammatory Action Pathways

The anti-inflammatory properties of benzamide derivatives have been noted in the scientific literature. nih.gov While specific studies on the anti-inflammatory pathways of this compound are limited, research on structurally related compounds provides some insights. For example, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, which shares a similar substitution pattern on the phenyl ring, has been synthesized and has demonstrated anti-inflammatory activity. nih.gov Generally, the anti-inflammatory effects of various compounds are mediated through the inhibition of key inflammatory mediators. Activation of the 5-HT2A receptor, for instance, has been shown to produce potent anti-inflammatory effects against TNF-alpha-induced inflammation. wikipedia.org

Antimicrobial and Antifungal Action Pathways

The N-phenylbenzamide scaffold has been identified as a promising backbone for the development of new antimicrobial and antifungal agents. nih.gov

In terms of antibacterial action, derivatives such as N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides have been synthesized and evaluated. Some of these compounds exhibited high antibacterial action against pathogenic bacteria. researchgate.net

Regarding antifungal activity, studies on various N-phenylbenzamide derivatives have shown their potential. One study revealed that the presence of a fluorine or chlorine atom on the benzene (B151609) ring of certain benzamide derivatives significantly improved their antifungal activity. researchgate.net Another investigation into the antifungal mechanism of 2-chloro-N-phenylacetamide, a related amide, suggested that its mode of action involves binding to ergosterol (B1671047) on the fungal plasma membrane and possibly inhibiting DNA synthesis. scielo.br A study focusing on a series of N-phenylbenzamides demonstrated their ability to inhibit the growth of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans. nih.gov

Receptor-Ligand Interactions (e.g., 5-Hydroxytryptamine2A receptor inverse agonism)

The interaction of small molecules with specific receptors is a cornerstone of pharmacology. While direct evidence for this compound acting as a 5-Hydroxytryptamine2A (5-HT2A) receptor inverse agonist is not available, the broader class of N-benzyl phenethylamine (B48288) agonists has been studied for their high affinity and potency at this receptor. nih.gov The 5-HT2A receptor, a G protein-coupled receptor, is a key target for a variety of psychoactive drugs. wikipedia.org Inverse agonism at this receptor is a mechanism of action for some atypical antipsychotic drugs. wikipedia.org

Immune Checkpoint Modulation (e.g., PD-L1 inhibition)

Immune checkpoint modulation, particularly the inhibition of the Programmed death-ligand 1 (PD-L1), is a significant strategy in cancer immunotherapy. There is currently no available research specifically linking this compound to the inhibition of PD-L1.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for predicting the binding mode and affinity of a ligand to a biological target.

The binding mode of N-phenylbenzamide derivatives typically involves the insertion of the ligand into a binding pocket of the target protein. The benzamide (B126) core often acts as a scaffold, with the substituted phenyl rings making critical contacts with the protein residues. The chloro and methoxy (B1213986) groups on the benzoyl ring of 3-chloro-4-methoxy-N-phenylbenzamide would be expected to significantly influence its binding orientation and affinity through specific electronic and steric interactions.

Analogous Compound Series Target Protein Reported Binding Affinity/Activity
Imidazole-based N-phenylbenzamide derivativesABL1 kinase-7.44 to -8.59 kcal/mol
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivativesAurora-A kinaseIC50 = 0.16 ± 0.03 μM

This table presents binding affinity data for compounds structurally related to this compound to infer its potential binding characteristics.

The interaction of a ligand with specific amino acid residues within the binding site of a protein is crucial for its biological activity. For N-phenylbenzamide derivatives, a combination of hydrogen bonds and hydrophobic interactions typically governs their binding. Studies on related compounds have highlighted the importance of the amide linker in forming hydrogen bonds with the protein backbone. The aromatic rings are often involved in π-π stacking or hydrophobic interactions with nonpolar residues.

In the context of this compound, the methoxy group's oxygen atom and the amide group's oxygen and hydrogen atoms are potential hydrogen bond donors or acceptors. The chlorine atom can participate in halogen bonding or hydrophobic interactions. The phenyl and benzoyl rings are expected to form hydrophobic and π-stacking interactions with corresponding residues in the target's binding pocket.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org Given the structural alerts present in this compound, several biological targets can be postulated.

Studies have shown that benzamide derivatives can act as inhibitors of various protein kinases. scirp.orgscirp.orgnih.gov For example, a recent in silico screening discovered benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). nih.gov Another study focused on N-phenylbenzamide derivatives as potential inhibitors of protein kinases, evaluating them against a panel of 102 kinase receptors. scirp.org Furthermore, research into N-phenylbenzamide derivatives has identified their potential as agents targeting kinetoplastid parasites, suggesting that DNA could be a possible target. nih.govacs.org These findings suggest that this compound could be a candidate for screening against a variety of protein kinases and parasitic targets.

Potential Target Class Rationale from Analog Studies Example Targets
Protein KinasesMany N-phenylbenzamide derivatives show inhibitory activity against kinases. scirp.orgscirp.orgABL1 kinase nih.gov, Aurora-A kinase nih.gov, ROCK1 nih.gov
Parasitic TargetsN-phenylbenzamide derivatives have shown activity against kinetoplastid parasites. nih.govacs.orgKinetoplast DNA nih.gov

This table outlines potential biological targets for this compound based on virtual screening and analog studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is invaluable for understanding the stability of ligand-protein complexes and the dynamics of binding events.

While no specific MD simulation studies have been published for this compound, research on related compounds demonstrates the utility of this approach. For instance, MD simulations were performed on active imidazole-based N-phenylbenzamide derivatives in complex with ABL1 kinase, which revealed that the active derivatives form stable complexes with the protein. nih.gov Such simulations typically analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent conformation within the binding pocket. These studies provide a strong rationale for using MD simulations to confirm the stability of any docked pose of this compound with a potential biological target.

MD simulations can also be employed to study the entire process of a ligand binding to a protein, including the initial recognition, conformational changes of both the ligand and the protein, and the final stable binding mode. This can reveal transient interactions and intermediate states that are not captured by static docking methods. Although computationally intensive, such studies could provide a more complete picture of how this compound interacts with its biological targets. The general principles of molecular dynamics involve simulating the movement of atoms and molecules over time based on the forces acting upon them, offering a dynamic view of molecular interactions. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are instrumental in predicting the activity of new compounds and in understanding the molecular properties that are crucial for their biological effects. frontiersin.org

For a series of N-phenylbenzamide derivatives, predictive QSAR models can be developed to correlate their structural features with a specific biological activity, such as antimicrobial or kinase inhibitory effects. nih.govnih.gov The process begins with a dataset of N-phenylbenzamide analogs with experimentally determined bioactivities (e.g., IC50 values). These activities are typically converted to a logarithmic scale (pIC50) for modeling.

A common approach is to use multiple linear regression (MLR) or more advanced machine learning algorithms to build the model. imist.ma For a hypothetical QSAR model for a series of compounds including this compound, the model would take the form of an equation where the predicted bioactivity is a function of various calculated physicochemical and structural descriptors. imist.mamdpi.com The statistical quality and predictive power of the model are assessed using parameters like the coefficient of determination (R²), the cross-validation coefficient (q²), and external validation on a test set of compounds. imist.matandfonline.com For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into how steric and electrostatic fields of the molecules influence their activity. nih.govtandfonline.com

The development of a robust QSAR model relies on the identification of physicochemical descriptors that significantly influence the biological activity of N-phenylbenzamide derivatives. frontiersin.org These descriptors numerically represent different aspects of the molecule's structure and properties. For the N-phenylbenzamide scaffold, several key descriptors are often considered. nih.govmdpi.com

Studies on related compounds have shown that properties like molecular weight, lipophilicity (logP), molar refractivity, and electronic parameters are often crucial. frontiersin.orgnih.gov For example, the electrophilicity index can be important for activities dominated by electrostatic interactions, while molar refractivity and logP are often key for interactions involving steric and hydrophobic effects. nih.gov

Below is a table of predicted physicochemical properties for this compound, which would serve as inputs for a QSAR model.

PropertyPredicted ValueSignificance in QSAR
Molecular FormulaC14H12ClNO2Basic structural information.
Molecular Weight261.7 g/mol Can influence diffusion and transport properties. nih.gov
XlogP3.5A measure of lipophilicity, affecting membrane permeability and binding. frontiersin.orgnih.gov
Hydrogen Bond Donors1Influences interactions with biological targets. nih.gov
Hydrogen Bond Acceptors3Affects solubility and binding affinity. nih.gov
Rotatable Bonds3Relates to conformational flexibility.
Topological Polar Surface Area (TPSA)49.6 ŲCorrelates with transport properties and bioavailability. frontiersin.org
Molar Refractivity70.0 cm³A measure of molecular volume and polarizability, related to steric interactions. nih.govmlsu.ac.in

This data is based on predictions for this compound. uni.lu

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and avoid costly failures in later stages. rsc.org These predictions are based on the compound's physicochemical properties. jonuns.com

The oral bioavailability of a compound is influenced by several factors, including its solubility, permeability, and stability. In silico tools can predict these properties based on the structure of this compound. mdpi.com For instance, Lipinski's Rule of Five provides a general guideline for drug-likeness and oral absorption. japtronline.com

The table below presents a hypothetical in silico ADME profile for this compound, based on common predictive models.

ParameterPredicted PropertyImplication for Bioavailability
Absorption
Water SolubilityLowMay limit dissolution and absorption.
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good potential for crossing the intestinal barrier.
P-gp SubstrateLikely NoIf not a substrate, it is less likely to be pumped out of cells, which is favorable.
Distribution
BBB PermeabilityLikely YesThe compound may be able to cross the blood-brain barrier.
Plasma Protein BindingHighHigh binding can limit the free concentration of the drug available to act.
Metabolism
CYP450 InhibitionPotential inhibitor of certain isozymes (e.g., CYP2C9, CYP3A4)Could lead to drug-drug interactions.
Excretion
Total ClearanceLow to ModerateSuggests a potentially reasonable half-life in the body.

These predictions suggest that while this compound has the potential for good absorption, its low water solubility might be a limiting factor.

The metabolic stability of a compound determines its half-life in the body. In silico tools can predict which parts of a molecule are most susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes. mdpi.com For this compound, several metabolic pathways can be predicted based on its functional groups.

Potential metabolic pathways include:

O-Demethylation: The methoxy group is a common site for metabolism, leading to the formation of a phenol.

Hydroxylation: The aromatic rings can be hydroxylated by CYP enzymes.

Amide Hydrolysis: The amide bond can be cleaved, breaking the molecule into 3-chloro-4-methoxybenzoic acid and aniline (B41778). sigmaaldrich.com

The table below outlines some of the likely primary metabolic reactions.

Metabolic ReactionPredicted Metabolite
O-Demethylation3-chloro-4-hydroxy-N-phenylbenzamide
Aromatic Hydroxylation (Phenyl Ring)3-chloro-4-methoxy-N-(hydroxyphenyl)benzamide
Aromatic Hydroxylation (Benzoyl Ring)3-chloro-4-methoxy-5-hydroxy-N-phenylbenzamide
Amide Bond Hydrolysis3-chloro-4-methoxybenzoic acid and Aniline

Identifying these potential "soft spots" for metabolism is crucial for designing more stable analogs.

In Silico Screening and Virtual Library Design for Novel Derivatives

Based on the insights from QSAR and ADME predictions, in silico screening and virtual library design can be employed to identify novel derivatives of this compound with potentially improved properties. rsc.orgresearchgate.net

The process of virtual library design starts with the core scaffold of this compound. creative-biolabs.com New derivatives are then generated in silico by adding or modifying substituents at various positions on the molecule. For example, one could explore different substitutions on the N-phenyl ring or replace the chloro and methoxy groups on the benzoyl ring with other functional groups.

This virtual library of novel compounds can then be subjected to high-throughput virtual screening. scientificeuropean.co.uk This involves using the previously developed QSAR models to predict the bioactivity of each new derivative and using ADME models to filter for compounds with favorable pharmacokinetic profiles. This approach allows for the rapid exploration of a vast chemical space to prioritize a smaller, more manageable number of compounds for actual synthesis and experimental testing. researchgate.net This rational design process significantly enhances the efficiency of discovering new lead compounds. rsc.org

Structure Activity Relationship Sar Studies and Rational Compound Design

Impact of Chloro Substitution on Biological Activities

The presence of a chlorine atom on the benzoyl ring significantly modulates the physicochemical properties of the parent molecule, which in turn affects its biological activity. The chloro group, being an electron-withdrawing substituent, influences the electronic distribution across the benzamide (B126) scaffold. This alteration can be crucial for binding to target proteins. For instance, in studies of N-phenylbenzamides with antischistosomal activity, the incorporation of electron-withdrawing groups was found to be beneficial for potency. nih.gov

The chlorine atom at the 3-position (meta-position) of the benzoyl ring, as seen in 3-chloro-N-phenylbenzamide, establishes a specific syn-conformation relative to the carbonyl group. nih.gov This defined spatial arrangement can be critical for fitting into the binding pocket of a target enzyme or receptor. Furthermore, chloro-substitution generally increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes. This is a critical factor for reaching intracellular targets, as demonstrated in various biologically active chlorinated compounds.

In related structures, such as salicylanilides, a 2-chloro substitution was found to be effective for antibacterial activity against Gram-positive bacteria. nih.gov Similarly, studies on 2-phenoxybenzamides with antiplasmodial activity showed that removing a halogen substituent from the molecule resulted in a marked decrease in activity. mdpi.com These findings underscore the often positive and significant role that chloro substitution plays in the biological profile of benzamide derivatives.

Role of the Methoxy (B1213986) Group in Bioactivity and Molecular Interactions

The methoxy group at the 4-position of the benzoyl ring is a key feature in several biologically active N-phenylbenzamide analogs. This group is an electron-donating group by resonance, which contrasts with the electron-withdrawing inductive effect of the adjacent chloro substituent. This push-pull electronic environment on the benzoyl ring can be critical for molecular recognition.

Notably, the 4-methoxy-benzamide core is present in a number of potent antiviral compounds. For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead compound against Enterovirus 71 (EV71). nih.govresearchgate.net Similarly, a closely related analog, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has demonstrated significant activity against both wild-type and drug-resistant Hepatitis B virus (HBV). nih.govtandfonline.comdovepress.com The proposed mechanism for these antiviral benzamides involves the upregulation of the host defense factor APOBEC3G, highlighting a specific biological pathway influenced by this structural motif. nih.govdovepress.com

In the context of anticonvulsant drugs, the structure-activity relationships for the 3-oxy site of lacosamide, an N-benzyl-2-acetamido-3-methoxypropionamide, have been explored. nih.gov These studies revealed that this position tolerates small, non-bulky, hydrophobic groups, which is consistent with the presence of a methoxy group. nih.gov This suggests that the methoxy group in 3-chloro-4-methoxy-N-phenylbenzamide likely plays a crucial role in binding through a combination of electronic and steric effects, contributing favorably to its interaction with various biological targets.

Influence of the N-Phenyl Moiety on Overall Biological Profile

The N-phenylbenzamide scaffold itself is fundamental to the biological activity observed in this class of molecules. The entire moiety appears essential for activity in multiple therapeutic areas. Studies on antiviral compounds targeting Coxsackie virus A9 (CVA9) demonstrated that the phenyl benzamide structure was crucial, as amine analogs lacking this core structure were inactive. nih.gov

This structural core is also a prototype for N-phenylbenzamide derivatives that target the DNA of kinetoplastid parasites. nih.govacs.org These compounds, known as AT-rich DNA minor groove binders, have shown efficacy against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govacs.org The N-phenylbenzamide framework provides the necessary geometry to allow for specific interactions within the minor groove of DNA, leading to the disruption of essential cellular processes in the parasite. nih.gov

The diverse activities reported for this scaffold, ranging from antiviral to antiprotozoal, underscore the importance of the N-phenylbenzamide core as a privileged structure in medicinal chemistry. nih.govnih.govnih.gov Its specific orientation and electronic properties provide a robust foundation for further functionalization to achieve target-specific potency and selectivity.

Substituent Effects on the Benzoyl Ring's Activity

The substitution pattern on the benzoyl ring is a critical determinant of the biological activity of N-phenylbenzamides. The specific arrangement of the 3-chloro and 4-methoxy groups in the target compound creates a distinct electronic and steric profile. Comparing this pattern with other active analogs provides valuable SAR insights.

For instance, in the highly active antiviral N-phenylbenzamides, the 4-methoxy group is conserved, but the 3-position is occupied by an amino or methylamino group instead of a chloro atom. nih.govnih.govtandfonline.com These amine groups are electron-donating, which contrasts with the electron-withdrawing nature of the chlorine. This suggests that the electronic properties at the C3 position can be varied to tune activity against different targets.

In the development of antischistosomal agents, various electron-withdrawing substituents on the benzoyl (acyl) portion were explored, indicating that this is a key site for modification to enhance potency. nih.gov Studies on 2-phenoxybenzamides with antiplasmodial activity also involved extensive modification of the benzoyl ring, further highlighting its importance in modulating biological effects. mdpi.comresearchgate.net The combination of an electron-withdrawing group (3-chloro) and an electron-donating group (4-methoxy) in this compound represents a sophisticated electronic tuning of the benzoyl ring to achieve a specific biological profile, likely influencing its binding affinity and interaction with target macromolecules.

Substituent Effects on the N-Phenyl Ring's Activity

Substituents on the N-phenyl (anilide) ring play a pivotal role in modulating the potency and selectivity of N-phenylbenzamide derivatives. Research across various biological targets has shown that this ring is a prime location for structural modification.

In the field of antiviral research, N-phenylbenzamides featuring a halogen at the para-position of the N-phenyl ring exhibit potent activity. Specifically, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide is an effective anti-HBV agent, and 3-amino-N-(4-bromophenyl)-4-methoxybenzamide is a strong inhibitor of EV71. nih.govnih.govtandfonline.com This indicates a preference for electron-withdrawing groups at the 4-position of the anilide ring for antiviral activity.

Similarly, SAR studies on antischistosomal N-phenylbenzamides explored a range of electron-withdrawing groups, including -CF₃, -NO₂, -F, and -Cl, on the anilide portion. nih.gov It was found that di-para substituted analogs were active, and shifting a nitro substituent from the para to the meta position on the anilide ring could enhance potency, suggesting that the precise placement of these groups is crucial. nih.gov In the context of anticancer agents, modifications on the N-phenyl ring of imidazole-based N-phenylbenzamides were shown to be effective, with both electron-donating and electron-withdrawing groups yielding active compounds against cancer cell lines. nih.gov

The following table summarizes the impact of various substituents on the N-phenyl ring from different studies, illustrating the sensitivity of the biological activity to modifications at this site.

Substituent on N-Phenyl RingPositionCompound ClassObserved Biological ActivityReference
-Clpara (4)4-Methoxy-3-(methylamino)benzamidePotent anti-HBV activity nih.govtandfonline.com
-Brpara (4)3-Amino-4-methoxybenzamidePotent anti-EV71 activity nih.gov
-NO₂meta (3)N-PhenylbenzamideEnhanced antischistosomal potency compared to para-isomer nih.gov
-CF₃meta (3)Phenylsulfonyl-benzamideGood anti-prostate cancer activity nih.gov
-F (di-substituted)ortho (2), para (4)Imidazole-based N-phenylbenzamideGood cytotoxic activity against cancer cell lines nih.gov
-H (unsubstituted)-3-Amino-4-methoxybenzamideModerate anti-EV71 activity (less potent than halogenated analogs) nih.gov

These findings collectively demonstrate that the unsubstituted N-phenyl ring in this compound represents a point for optimization. The introduction of specific, often electron-withdrawing, substituents at the meta or para positions could significantly enhance its potency for a given biological target.

Stereochemical Considerations and Enantiomeric Activity

While this compound does not possess a traditional chiral center, it belongs to a class of molecules, N-aryl anilides and benzamides, that can exhibit a form of axial chirality known as atropisomerism. nih.govwikipedia.org This phenomenon arises from hindered rotation around a single bond—in this case, the C(O)-N amide bond—due to steric hindrance from bulky substituents on the adjacent rings. nih.govnih.gov The crystal structure of the related 3-chloro-N-phenylbenzamide shows a significant dihedral angle of 88.5° between the planes of the two aromatic rings, which supports the potential for such restricted rotation. nih.gov

Atropisomers can exist as stable, isolable enantiomers or as rapidly interconverting isomers. nih.gov Crucially, even rapidly interconverting atropisomers can have distinct biological profiles, as they often bind to their protein targets in an atroposelective manner. nih.gov This means one atropisomer may be responsible for the desired biological activity, while the other could be inactive or contribute to off-target effects. nih.gov

The substitution pattern of this compound, with substituents ortho to the amide linkage on the benzoyl ring (3-chloro) and potentially on the N-phenyl ring in analogs, makes atropisomerism a critical consideration in its design and biological evaluation. The energy barrier to rotation determines whether the isomers are stable enough to be separated. For many pharmaceutically relevant compounds, this barrier is significant, and the different atropisomers can possess vastly different pharmacological and toxicological properties. nih.gov Therefore, a complete understanding of the SAR for this compound would necessitate an investigation into its rotational dynamics and the separate biological evaluation of its potential atropisomers.

Rational Design Principles for Enhanced Target Selectivity and Potency

Rational drug design provides a systematic framework for optimizing lead compounds like this compound. The principles involve making targeted structural modifications to improve interactions with a biological target while minimizing off-target effects. slideshare.net

One common strategy is substituent modification to tune physicochemical properties. As seen in antischistosomal N-phenylbenzamides, a deliberate SAR strategy involved incorporating nitro groups to create less lipophilic but more strongly electron-withdrawing analogs, aiming to improve both potency and pharmacokinetic profiles. nih.gov This highlights a rational approach where substituents are chosen to systematically probe the effects of lipophilicity and electronic character.

Another principle is scaffold hopping or structural modification based on existing drugs. For example, a novel family of phenylsulfonyl-benzamides with anti-prostate cancer activity was rationally designed by modifying the structure of the known antiandrogen drug bicalutamide. nih.gov This approach leverages knowledge of an existing pharmacophore to create new chemical entities with potentially improved properties.

Bioisosteric replacement is also a key strategy. In fungicidal benzamides, the core structure is known to interact with tubulin. frac.info Rational design could involve replacing parts of the this compound molecule with other chemical groups that preserve the essential steric and electronic features required for tubulin binding but improve other properties like metabolic stability or selectivity. For instance, replacing the N-phenyl ring with a different heterocyclic system could be explored.

Finally, understanding the three-dimensional structure of the target protein allows for structure-based drug design . If the biological target of this compound were identified and its structure determined, computational docking could be used to predict how modifications would affect binding. This would allow for the rational design of new analogs with enhanced shape complementarity, additional hydrogen bonds, or improved hydrophobic interactions to increase potency and selectivity. nih.gov

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Novel and Greener Synthetic Routes

The synthesis of N-phenylbenzamide derivatives has traditionally involved methods such as the condensation of a benzoic acid derivative with an amine using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). nih.govmdpi.com Another approach involves the reaction of an aniline (B41778) with a benzoyl chloride. nih.gov While effective, future research must prioritize the development of more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Catalytic Methods: Investigating novel catalytic systems, potentially involving earth-abundant metals, to replace stoichiometric reagents like phosphorus trichloride (B1173362) (PCl₃), which has been used in related salicylanilide (B1680751) syntheses. nih.gov

Flow Chemistry: Adapting current synthetic protocols to continuous flow systems. This can enhance reaction efficiency, improve safety, and allow for easier scalability.

Biocatalysis: Exploring enzymatic approaches for amide bond formation, which would operate under mild conditions and offer high selectivity, thereby reducing the need for protecting groups and minimizing waste.

Solvent Selection: Focusing on the use of greener solvents to replace chlorinated solvents like dichloromethane, which are commonly used in current protocols. mdpi.comnih.gov

The goal is to develop synthetic routes that not only improve yield and purity but also align with the principles of green chemistry, reducing the environmental impact of producing these compounds for further study.

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

While derivatives of the N-phenylbenzamide scaffold have shown promising biological activity, the precise mechanisms of action often require deeper investigation. For instance, the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) has demonstrated potent anti-Hepatitis B Virus (HBV) activity, which may be linked to an increase in the intracellular levels of APOBEC3G (A3G), a DNA-editing enzyme with known antiviral functions. nih.govnih.gov

Future research should focus on:

Target Deconvolution: Identifying the direct molecular targets of 3-chloro-4-methoxy-N-phenylbenzamide and its analogues. This involves using techniques such as affinity chromatography, chemical proteomics, and thermal shift assays.

Pathway Analysis: Once a target is identified, comprehensive studies are needed to understand how ligand binding modulates downstream cellular pathways. This includes analyzing changes in gene expression, protein phosphorylation, and metabolite levels.

Structural Biology: Obtaining high-resolution crystal structures of the compound bound to its protein target(s). researchgate.net This would provide invaluable insight into the specific molecular interactions driving its biological effects and would be crucial for structure-based drug design. For related compounds, the dihedral angle between the aromatic rings has been shown to be a key structural feature. nih.govresearchgate.netnih.gov

A thorough understanding of the mechanism is critical for optimizing the compound's activity and predicting potential off-target effects. nih.gov

Development of Sophisticated Computational Models for Drug Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.govnih.gov For the this compound scaffold, computational modeling can guide future research in several ways.

Key computational approaches include:

Virtual High-Throughput Screening (vHTS): Using the known scaffold to screen large virtual libraries of compounds to identify new derivatives with a higher probability of being active against a specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on existing data for N-phenylbenzamide derivatives to predict the biological activity of novel, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: Simulating the interaction of the compound with its biological target over time to understand the dynamics of binding and the stability of the complex.

Pharmacophore Modeling: Creating a 3D model of the essential chemical features required for biological activity. This model can then be used to design novel molecules with improved properties. nih.gov

In Silico Property Prediction: Using computational tools to predict physicochemical properties, such as those that can be compared to experimental data like predicted collision cross-section values. uni.lu

These models can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov

Design and Synthesis of Next-Generation Derivatives with Improved Profiles

The N-phenylbenzamide core structure is highly amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Research has already demonstrated that small changes to the substituents on the phenyl rings can have a dramatic impact on biological activity. mdpi.com For example, the introduction of a methylamino group at the 3-position and a chloro-substituted phenyl ring led to a potent anti-HBV agent. nih.gov

Future synthetic efforts should be guided by SAR data to design next-generation derivatives with:

Enhanced Potency: Modifications aimed at increasing the binding affinity for the biological target.

Improved Selectivity: Altering the chemical structure to minimize interactions with off-targets.

Favorable Pharmacokinetic Properties: Optimizing the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

The table below summarizes the activity of selected N-phenylbenzamide derivatives, highlighting how substituent changes influence their biological effects and providing a basis for future design strategies.

Compound NameKey Structural FeaturesBiological ActivityIC₅₀Reference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) Methylamino group at position 3; 4-chlorophenyl groupAnti-HBV (wild-type)1.99 µM nih.gov
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) Methylamino group at position 3; 4-chlorophenyl groupAnti-HBV (drug-resistant)3.30 µM nih.gov
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) Amino group at position 3; 4-bromophenyl groupAnti-Enterovirus 71 (EV71)5.7 µM mdpi.com

This data illustrates the potential for developing highly specialized agents from the same chemical scaffold.

Investigation of Broader Biological Target Landscape for Polypharmacology or Repurposing

The N-phenylbenzamide scaffold and related aromatic amides have been associated with a wide range of biological activities, suggesting that they may interact with multiple biological targets. researchgate.net Known activities include antiviral effects against HBV, HCV, HIV-1, and EV71. nih.govnih.gov Additionally, related structures have shown potential as inhibitors of xanthine (B1682287) oxidase and tyrosinase, and possess antibacterial and antifungal properties. researchgate.net

Future research should systematically explore this potential for polypharmacology or drug repurposing by:

Broad-Spectrum Screening: Testing this compound and its derivatives against diverse panels of biological targets, such as kinases, proteases, and G-protein coupled receptors.

Phenotypic Screening: Evaluating the effects of these compounds in various disease models (e.g., cancer cell lines, infectious disease models) to uncover unexpected therapeutic potential.

Repurposing Existing Derivatives: Investigating previously synthesized derivatives, which may have been optimized for one target, for activity against other diseases.

Uncovering a broader target landscape could open up entirely new therapeutic applications for this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 3-chloro-4-methoxy-N-phenylbenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via coupling reactions between substituted benzoic acids and anilines. A common approach employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group, facilitating amide bond formation . Key optimizations include maintaining low temperatures (e.g., −50°C) to minimize side reactions and using anhydrous solvents like dichloromethane. Yield optimization requires stoichiometric control of reagents and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and methoxy C-O (1250–1300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.5–8.5 ppm) and substituent-specific shifts (e.g., methoxy at δ ~3.8 ppm). Chlorine atoms induce deshielding in adjacent carbons .
  • Elemental Analysis : Validate C, H, N, and Cl percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the fluorescence properties of this compound, and what variables critically influence fluorescence intensity?

  • Methodological Answer : Fluorescence studies should evaluate:

  • Solvent Effects : Polarity and hydrogen-bonding capacity (e.g., ethanol vs. DMSO) alter emission spectra .
  • pH : Optimal fluorescence intensity for similar benzamides occurs at pH 5 due to protonation/deprotonation equilibria affecting electron transitions .
  • Temperature : Stability at 25°C minimizes thermal quenching .
  • Concentration : Dilute solutions (e.g., 0.1–1.0 mg/L) avoid aggregation-induced quenching. Use λex = 340 nm and λem = 380 nm for spectral acquisition .

Q. What methodologies are recommended for resolving contradictions in reported spectroscopic or physicochemical data of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize solvent systems, pH, and instrument calibration (e.g., NMR referencing to TMS).
  • Variable Isolation : Systematically test individual factors (e.g., solvent polarity in UV-Vis studies) to identify conflicting variables .
  • Cross-Validation : Compare data with computational models (e.g., DFT calculations for NMR chemical shifts) .

Q. What safety assessments and mutagenicity testing protocols should be implemented when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Analysis : Conduct risk assessments for reagents (e.g., chlorinated intermediates) and decomposition products. Follow protocols from Prudent Practices in the Laboratory (National Academies Press) .
  • Mutagenicity Testing : Use Ames II assays to evaluate mutagenic potential. For structurally related benzamides, mutagenicity is comparable to benzyl chloride, requiring PPE (gloves, fume hoods) .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on the chloro-methoxy substituent’s steric and electronic effects .
  • QSAR Models : Correlate substituent positions (e.g., chlorine at C3 vs. C4) with activity trends using regression analysis .
  • DFT Calculations : Predict spectroscopic properties (e.g., UV-Vis transitions) and compare with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.